molecular formula C16H16N2O4 B181626 2,3-dihydroxy-N,N'-diphenylbutanediamide CAS No. 4608-36-0

2,3-dihydroxy-N,N'-diphenylbutanediamide

Cat. No.: B181626
CAS No.: 4608-36-0
M. Wt: 300.31 g/mol
InChI Key: RMACBBOFZDWABJ-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-N,N'-diphenylbutanediamide is a tartaric acid diamide derivative characterized by two phenyl groups attached to the nitrogen atoms of the amide groups. This compound belongs to a broader class of diamides with applications ranging from materials science to biomedicine. Structurally, it features a central 2,3-dihydroxybutanediamide backbone, which confers stereochemical versatility and hydrogen-bonding capacity.

Properties

CAS No.

4608-36-0

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2,3-dihydroxy-N,N'-diphenylbutanediamide

InChI

InChI=1S/C16H16N2O4/c19-13(15(21)17-11-7-3-1-4-8-11)14(20)16(22)18-12-9-5-2-6-10-12/h1-10,13-14,19-20H,(H,17,21)(H,18,22)

InChI Key

RMACBBOFZDWABJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=CC=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Dependent Physicochemical Properties

The substituents on the nitrogen atoms significantly influence melting points, solubility, and stereochemical behavior. Key analogs include:

Compound Name Substituents (R₁, R₂) Melting Point (°C) Isomer Ratio (RR/RS:SR) Key Applications Reference ID
2,3-Dihydroxy-N,N'-dioctylbutanediamide Octyl (C₈H₁₇) 172–174 86:14 Skin barrier mimics, drug delivery
N-Hexadecyl-N'-octadecyl variant C₁₆H₃₃, C₁₈H₃₇ 151–153 80:20 Ceramide replacement in lipid matrices
N,N'-Diethyl-N,N'-diphenylbutanediamide Phenyl, ethyl 98.81 (calc.) Not reported Unspecified (potential material science)
N,N'-Diallyl-L-tartaramide Allyl (C₃H₅) Not reported Stereochemically defined Chiral synthesis, catalysis
(-)-N,N,N',N'-Tetramethyl-D-tartardiamide Methyl 184–186 Not reported Chiral auxiliaries, ionic liquid synthesis

Key Observations :

  • Alkyl Chains vs. Aromatic Groups : Long alkyl chains (e.g., octyl, octadecyl) increase hydrophobicity and lower melting points compared to aromatic substituents. For example, the dioctyl derivative melts at 172–174°C , while the diphenyl variant (hypothetically) would likely exhibit higher thermal stability due to rigid π-π interactions.
  • Stereochemistry : Isomer ratios (e.g., 86:14 in the dioctyl variant) influence packing efficiency and intermolecular interactions, critical for applications like drug delivery .

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